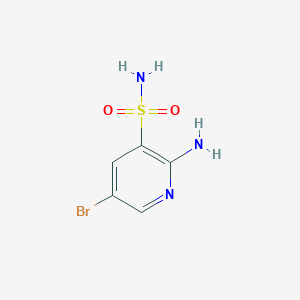

2-Amino-5-bromopyridine-3-sulfonamide

Overview

Description

2-Amino-5-bromopyridine-3-sulfonamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a sulfonamide group at the third position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

Brominated aromatic amine reagents like 2-amino-5-bromopyridine are generally used for labeling of model reducing-end oligosaccharides via reductive amination .

Mode of Action

It is known that brominated aromatic amines can participate in various chemical reactions, including reductive amination .

Biochemical Pathways

It has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .

Result of Action

It has been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .

Biochemical Analysis

Biochemical Properties

2-Amino-5-bromopyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the labeling of model reducing-end oligosaccharides via reductive amination . This compound interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. For instance, it has been observed to form hydrogen bonds with the carboxylic group of neighboring benzoic acid molecules . These interactions are crucial for its function in biochemical assays and synthetic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the respiratory system, causing skin and eye irritation, and specific target organ toxicity upon single exposure . These effects highlight the importance of understanding its cellular impact for safe and effective use in laboratory settings.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules via hydrogen bonding and other non-covalent interactions, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors. These molecular interactions are essential for its role in biochemical assays and synthetic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its laboratory use. This compound is stable under dry, sealed conditions at temperatures between 2-8°C . Its effects on cellular function can change over time, with potential long-term impacts observed in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These threshold effects are essential for determining safe and effective dosage levels in experimental settings. Toxicity studies have shown that this compound can cause skin and eye irritation, as well as respiratory system toxicity at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical functions. It has been used in the synthesis of polycyclic azaarenes and other complex molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells and tissues it interacts with.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. These subcellular interactions are essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromopyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-amino-3-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromopyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, where the bromine atom is replaced by aryl or alkynyl groups.

Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution Products: Compounds with different functional groups replacing the bromine atom.

Coupling Products: Biaryl or alkynyl derivatives.

Reduction Products: Amino derivatives of the original compound.

Scientific Research Applications

2-Amino-5-bromopyridine-3-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-bromopyridine: Lacks the sulfonamide group but shares similar reactivity due to the presence of the amino and bromine groups.

2-Amino-5-chloropyridine: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.

2-Amino-5-iodopyridine: Contains an iodine atom, which can participate in different types of coupling reactions compared to bromine.

Uniqueness

2-Amino-5-bromopyridine-3-sulfonamide is unique due to the combination of the amino, bromine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential for medicinal applications, as sulfonamides are known for their antibacterial and enzyme-inhibiting properties.

Biological Activity

2-Amino-5-bromopyridine-3-sulfonamide (CAS Number: 869008-16-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an amino group, a bromine atom, and a sulfonamide group, which contribute to its distinct reactivity and biological activity. The sulfonamide moiety is particularly noteworthy for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It can inhibit enzymes involved in bacterial metabolism, contributing to its antibacterial properties. The sulfonamide group is known for mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria.

- Cell Signaling Modulation : The compound influences various cellular processes by modulating signaling pathways that affect gene expression and metabolism. This includes potential effects on respiratory functions and cellular toxicity upon exposure.

2. Biological Activity

The compound has demonstrated various biological activities, including:

- Antibacterial Properties : Similar to traditional sulfonamides, it inhibits bacterial growth by targeting folic acid synthesis pathways .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

- Antibacterial Studies : In vitro assays have shown that the compound effectively inhibits the growth of various bacterial strains, demonstrating a mechanism similar to classical sulfonamides. The effectiveness varies based on structural modifications.

- Cytotoxicity Assays : Research indicates that certain derivatives exhibit enhanced cytotoxicity against cancer cell lines such as FaDu hypopharyngeal tumor cells, suggesting a potential role in anticancer drug development .

- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. It showed promising results in terms of inhibitory potency compared to other known inhibitors .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromopyridine | Contains bromine and sulfonamide groups | Antibacterial, potential anticancer |

| 2-Amino-5-chloropyridine | Chlorine instead of bromine | Similar reactivity but varied activity |

| 5-Bromopyridine-3-sulfonamide | Lacks amino group | Primarily antibacterial |

Properties

IUPAC Name |

2-amino-5-bromopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYXGZXSYHBIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.